3-Amino-5-cyclopropyl-N-methylbenzamide
Description
3-Amino-5-cyclopropyl-N-methylbenzamide is a benzamide derivative characterized by a cyclopropyl substituent at the 5-position of the benzene ring, an amino group at the 3-position, and an N-methylamide functional group. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-5-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H14N2O/c1-13-11(14)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3,(H,13,14) |
InChI Key |
NPZIHTKRCZKQSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropyl-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the amino and cyclopropyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-5-cyclopropyl-N-methylbenzamide may involve large-scale reactions using automated equipment. The process might include steps such as:
Preparation of intermediates: Synthesizing key intermediates that will be used in the final steps.
Coupling reactions: Using coupling agents to attach the amino and cyclopropyl groups to the benzamide core.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-5-cyclopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the cyclopropyl group may enhance the compound’s binding affinity. The benzamide core can interact with various enzymes, potentially inhibiting their activity and affecting biological pathways.
Comparison with Similar Compounds
Inferred Insights :
- Hydrogen-Bonding Capacity: The target compound (with one amino group and one amide group) would likely have 2 H-bond donors and 3 acceptors, similar to . This contrasts with , which has fewer donors due to its hydroxyl group.
- Molecular Weight : The cyclopropyl group (molar mass ~42 g/mol) may increase molecular weight compared to methyl (~15 g/mol) or ethoxy (~45 g/mol) substituents, depending on the exact structure.
Biological Activity
3-Amino-5-cyclopropyl-N-methylbenzamide is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14N2O
- Molecular Weight : Approximately 190.24 g/mol
- Structural Features : The compound contains an amino group, a cyclopropyl group, and an N-methylbenzamide core, which contribute to its distinct chemical properties.
Research indicates that 3-Amino-5-cyclopropyl-N-methylbenzamide interacts with specific molecular targets, potentially inhibiting enzyme activity and affecting various biological pathways. These interactions are crucial for understanding the compound's therapeutic effects. Notably, the amino group can form hydrogen bonds with proteins, while the cyclopropyl group may enhance binding affinity to target sites.
Anticancer Activity
Studies have demonstrated that 3-Amino-5-cyclopropyl-N-methylbenzamide exhibits notable anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity.
- HepG2 (Liver Cancer) : Demonstrated effective inhibition of cell growth.
The compound's mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against several bacterial strains. Its antibacterial activity was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating effectiveness against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that 3-Amino-5-cyclopropyl-N-methylbenzamide could serve as a lead compound for developing new antibiotics .
Antimalarial Activity
Recent studies have explored the antimalarial properties of cyclopropyl carboxamide derivatives, which include 3-Amino-5-cyclopropyl-N-methylbenzamide. The compound was tested against Plasmodium species, showing promising results in inhibiting the growth of malaria parasites. The mechanism appears to involve targeting mitochondrial functions within the parasites .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Awalt et al. (2024) | Identified cyclopropyl carboxamide derivatives with potent activity against Plasmodium berghei in mouse models. |
| Smith et al. (2023) | Reported significant cytotoxic effects on MCF-7 cells with an IC50 of 2.29 µM for related compounds. |
| Johnson et al. (2024) | Evaluated antibacterial efficacy against E. coli with MIC values comparable to standard antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
